4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Medicinal Chemistry Thienopyrimidine Kinase Inhibition

Researchers mapping thieno[2,3-d]pyrimidine kinase inhibitors often lack a para-substituted reference to systematically probe methylsulfonyl positional effects on target selectivity. 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004052-75-8) fills this gap as a 4-methylsulfonyl isomer for head-to-head SAR comparison with 2- and 3-methylsulfonyl analogs. - Para-substituted reference point for systematic SAR exploration of the thieno[2,3-d]pyrimidine scaffold. - ATP-mimetic hinge-binding core with drug-like properties (cLogP 2.0, MW 333.4 g/mol). - Potential PDE10A negative control probe; structurally distinct from the active cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold. Supplied at ≥95% purity with reliable global logistics for screening campaigns.

Molecular Formula C14H11N3O3S2
Molecular Weight 333.38
CAS No. 1004052-75-8
Cat. No. B2589096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS1004052-75-8
Molecular FormulaC14H11N3O3S2
Molecular Weight333.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
InChIKeyCHKQPNIKQSEUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide


4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004052-75-8) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a fused heterocyclic scaffold frequently explored for kinase inhibition and other therapeutic targets [1]. The compound features a 4-methylsulfonylbenzamide moiety linked to the 4-position of the thienopyrimidine core. Despite its availability in commercial screening libraries, a thorough search of peer-reviewed literature, patents, and authoritative databases (PubChem CID 7615468) found no publicly accessible, quantified biological data generated specifically for this exact compound [2]. A claim of PDE10A inhibitory activity found in some vendor descriptions could not be verified against the cited primary source [3], where the active scaffold described is a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, not a 4-benzamide derivative. Consequently, the baseline pharmacological profile for this compound remains uncharacterized in the public domain.

1

Target activity unverified: No publicly available biological data for this exact compound; vendor PDE10A claim misattributed to a different scaffold.

2

SAR positional probe: Suitable as a para-substituted reference point in thieno[2,3-d]pyrimidine structure-activity relationship studies alongside 2- and 3-isomers.

3

Library building block: Thienopyrimidine core recognized in kinase inhibitor design; may support fragment-based or focused library construction (no confirmed kinase activity).

Risks of Substituting 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide with Positional Isomers


The thieno[2,3-d]pyrimidine scaffold is a privileged structure, but its biological activity is exquisitely sensitive to the nature and position of appended substituents. The 2-, 3-, and 4-methylsulfonyl positional isomers of the benzamide ring are structurally distinct molecules that can exhibit divergent binding modes, target selectivity, and pharmacokinetic properties [1]. Literature on closely related thieno[2,3-d]pyrimidine-4-yl compounds bearing different aniline or sulfonamide substitutions demonstrates that a minor change in the attachment point or electronic character of a substituent can switch a compound from a potent inhibitor to an inactive one, or shift its selectivity profile among kinase family members [2]. Without experimental head-to-head data for this specific set of isomers, assuming functional interchangeability carries a significant risk of invalidating a screening campaign or scaling up an inactive analog. The evidence below outlines what is known about the scaffold to guide informed selection until direct comparative data for CAS 1004052-75-8 become available.

ISOMER

2-, 3-, and 4-methylsulfonyl positional isomers are structurally distinct; class-level SAR shows substituent position can switch potency from inactive to potent, making interchangeability unsupported without direct profiling.

SELECTIVITY

Kinase selectivity profiles on thieno[2,3-d]pyrimidine derivatives depend on exact 4-amino appendage; substituting the 4-isomer with another may shift target engagement and invalidate a screening campaign.

DATA

Vendor-attributed PDE10A activity for this CAS number is not supported by the cited primary source; procurement based on unverified claims risks selecting an inactive analog.

Evidence Grid: 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide vs. Analogs


Substituent Position Dictates Potency in Thienopyrimidine SAR

While no direct comparative data exist for the 4-methylsulfonyl isomer (CAS 1004052-75-8) versus its 2- or 3-methylsulfonyl isomers, class-level SAR on the thieno[2,3-d]pyrimidin-4-yl scaffold clearly demonstrates that the identity and placement of a substituent on the aryl ring attached to the 4-amino position radically changes biological activity. In a recent DPP-4 inhibitor SAR study, a set of thieno[2,3-d]pyrimidine-4-yl derivatives were profiled; the most active compound (22, with a 3-trifluoromethylphenyl group) exhibited a DPP-4 inhibitory potency approximately twice that of the reference inhibitor diprotin A, whereas other closely related analogs with different substituents showed negligible inhibition [1]. This pattern confirms that the scaffold is exquisitely sensitive to the electronic and steric character of the 4-amino substituent's aryl group.

Substituent Position Drives Potency
Class-level inference
DPP-4 inhibition varies from inactive to ~2× reference inhibitor diprotin A depending on aryl substituent identity and position; no data for 4-methylsulfonyl isomer.
Scaffold sensitivity mandates experimental verification before analog substitution.
Thieno[2,3-d]pyrimidin-4-yl SAR from DPP-4 study (2025).
Medicinal Chemistry Thienopyrimidine Kinase Inhibition DPP-4

Thienopyrimidine Modifications Shift Kinase Selectivity

In a classic kinase inhibitor SAR study, the thieno[2,3-d]pyrimidin-4-yl hydrazone scaffold was optimized for CDK4 inhibition. A specific compound (compound 35) from this series achieved cellular efficacy in a HCT116 xenograft model, while many other analogs with even slight structural modifications showed no selectivity for CDK4 over other CDKs or unrelated kinases [1]. The authors explicitly note that the hydrazone linker and the terminal aromatic substituent were critical for maintaining CDK4 selectivity. This underscores that for any thieno[2,3-d]pyrimidin-4-yl derivative, including the 4-methylsulfonylbenzamide, the exact geometry and electronics of the 4-amino appendage are likely to determine kinase selectivity profiles.

Kinase Selectivity Shift
Class-level inference
Specific hydrazone analog 35 achieved selective CDK4 inhibition with in vivo efficacy; close structural analogs lost selectivity. No selectivity data for the 4-methylsulfonylbenzamide derivative.
Kinase profiling required before assuming any selectivity from related compounds.
CDK4 inhibitor SAR from 2009; HCT116 xenograft model.
Kinase Selectivity CDK4 Anticancer Thienopyrimidine

Unverified PDE10A Activity in Vendor Data

Several vendor entries for this compound state it has inhibitory activity against PDE10A, citing a virtual screening and bio-evaluation study [1]. However, cross-referencing with the primary source reveals that the active compound described (Zinc42657360) is a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and not a 4-benzamide derivative. The active scaffold binds PDE10A via three hydrogen bonds with ASN226, THR187, and ASP228 and two aromatic interactions with TYR78 and PHE283, with an IC50 of 1.60 μM. The 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is structurally distinct and its activity was not evaluated in that study.

Unverified PDE10A Claim
Data to verify
Vendor describes PDE10A inhibition, but the cited study evaluated a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (IC50 1.60 µM), not the 4-benzamide derivative. Structural misattribution confirmed.
Procurement for PDE10A programs should be based on verified primary literature, not supplier annotation.
Cross-referenced with RSC Advances 2022; target compound structurally distinct.
Data Integrity PDE10A Virtual Screening Procurement

Positional Isomers: Distinct Physicochemical Profiles

The three positional isomers—2-, 3-, and 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide—can be differentiated by their calculated physicochemical properties even in the absence of biological data. The 4-isomer (CAS 1004052-75-8) has a computed XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) typical for a benzamide bearing a methylsulfonyl para substituent [1]. According to calculated data for the analogous 3-isomer (CAS 1004052-67-8), the molecular formula and weight are identical (C14H11N3O3S2; MW 333.4), but the dipole moment and hydrogen-bonding surface orientation differ due to the substitution pattern [2]. These differences can influence solubility, permeability, and target binding, meaning that differential experimental ADME or target engagement profiles are to be expected.

Distinct Physicochemical Profiles
Calculated property
4-isomer: XLogP3-AA = 2.0, TPSA typical for para benzamide. 3-isomer (CAS 1004052-67-8): identical formula/MW but altered dipole orientation and hydrogen-bonding topology due to meta substitution.
Isomers should be treated as chemically distinct; substitution pattern may impact solubility, permeability, and target binding.
PubChem computed descriptors (release 2025.09.15).
Drug-likeness ADME Physicochemical Properties Procurement

Application Scenarios: 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide


Reference for Substituent Position SAR Studies

Given the established sensitivity of the thieno[2,3-d]pyrimidin-4-yl scaffold to substituent identity, the 4-methylsulfonyl isomer serves as a para-substituted reference point in structure-activity relationship (SAR) exploration. When used alongside the 2- and 3-methylsulfonyl isomers, researchers can systematically map how the position of the electron-withdrawing methylsulfonyl group impacts target engagement and selectivity. This is supported by class-level evidence that even minor changes on this scaffold produce large shifts in potency and selectivity [1].

Building Block for Kinase-Focused Libraries

The thieno[2,3-d]pyrimidine core is a recognized ATP-mimetic hinge binder in kinase inhibitors. The 4-methylsulfonylbenzamide motif adds a solubilizing hydrogen-bond acceptor and a potential hydrophobic contact that can be exploited in fragment-based or structure-guided design. Although no kinase activity is confirmed for this specific compound, its scaffold is represented in multiple kinase inhibitor programs, including CDK4-selective agents that progressed to in vivo models [2].

Negative Control for PDE10A Screening

The structural dissimilarity between CAS 1004052-75-8 and the validated PDE10A inhibitor scaffold (cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one; IC50 = 1.60 μM) makes this compound a potential negative control probe for PDE10A assays. It can be used to rule out non-specific thienopyrimidine interference effects in high-throughput screens, provided that its own lack of PDE10A activity is experimentally confirmed [3].

Physicochemical Benchmark for Drug-Likeness Optimization

With a calculated logP of 2.0 and a molecular weight of 333.4 g/mol, this compound resides within favorable drug-like property space. It can serve as a benchmark in optimization cascades where the goal is to balance potency gains with physicochemical property maintenance, allowing teams to track the impact of introducing a 4-methylsulfonylbenzamide fragment on solubility, permeability, and metabolic stability relative to alternative aryl substitutions [4].

Application
Selection Property
Validation Focus
Substituent-position SAR reference
Para-methylsulfonyl orientation
Position-dependent activity mapping with 2-, 3-isomers
Kinase-focused library building block
Thieno[2,3-d]pyrimidine core with solubilizing motif
Kinase panel profiling; target engagement confirmation
Negative control for PDE10A screens
Structural dissimilarity to active PDE10A inhibitor scaffold
Confirm lack of PDE10A inhibition experimentally
Drug-likeness optimization benchmark
Computed logP ~2.0, MW 333, favorable property space
Solubility, permeability, and metabolic stability profiling
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